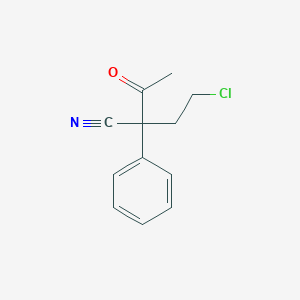

2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

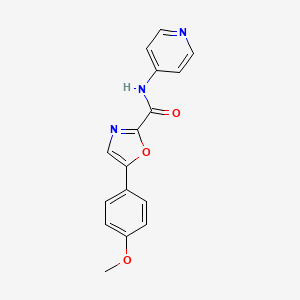

The compound “2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile” is an organic compound, likely containing a nitrile group (-CN), a ketone group (C=O), and a chloroethyl group (-CH2-CH2-Cl). It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental methods .Scientific Research Applications

Enantioselective Synthesis

Research has demonstrated the potential of using certain chemical processes to achieve highly enantioselective synthesis, which is critical for the production of optically active compounds. For example, the reduction of 3-chloro-2-oxoalkanoates with fermenting bakers' yeast has shown to produce optically active 3-chloro-2-hydroxyalkanoates, which are valuable intermediates in synthesizing various organic compounds (S. Tsuboi et al., 1993).

Photophysics and Electrochemistry

Another area of application involves the synthesis and study of macrocycles that exhibit unique electrochemical and photophysical properties. For instance, a family of phlorin macrocycles was prepared to display cooperative fluoride binding, offering insights into their redox behavior and fluorescence characteristics, which can be applied in sensing and catalysis (Allen J. Pistner et al., 2013).

Oxygen Sensor Development

The evaluation of phosphorescent complexes in polymer matrices for oxygen sensing highlights the application of organometallic compounds in developing sensitive and reliable sensors. These complexes show promise for use in various environmental and industrial monitoring applications due to their long lifetimes and high quantum yields (L. Huynh et al., 2005).

Hydrogenation Reactions

Research into the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate provides valuable information on improving the efficiency and selectivity of hydrogenation reactions. These findings can contribute to the development of more sustainable and cost-effective processes in organic synthesis (Qinghua Meng et al., 2008).

Mechanism of Action

Target of Action

Compounds similar to “2-(2-Chloroethyl)-3-oxo-2-phenylbutanenitrile” often target DNA in cells. They can interact with the DNA molecule, causing modifications that can disrupt the normal functioning of the cell .

Mode of Action

These compounds can work as alkylating agents. They can form covalent bonds with the DNA molecule, leading to cross-linking of DNA strands. This prevents the DNA from being correctly replicated or transcribed, which can lead to cell death .

Biochemical Pathways

The affected pathways would largely depend on the specific cells that the compound interacts with. In general, the compound could disrupt DNA replication and transcription, affecting all cellular processes that rely on these fundamental pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Similar compounds are often well-absorbed and can distribute throughout the body. They may be metabolized by the liver and excreted through the kidneys .

Result of Action

The primary result of the compound’s action would likely be cell death, due to the disruption of DNA replication and transcription. This could potentially lead to the shrinkage of tumors if the compound is used as a cancer treatment .

Action Environment

The efficacy and stability of the compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors could affect the compound’s structure and its ability to interact with its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-chloroethyl)-3-oxo-2-phenylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-10(15)12(9-14,7-8-13)11-5-3-2-4-6-11/h2-6H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAQFMGMLJTKQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCCl)(C#N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)

![(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide](/img/structure/B2727696.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)

![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)